rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid
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Overview
Description
rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method involves the cyclization of a β-amino ester with a suitable leaving group.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the Boc group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and bases (e.g., sodium hydride) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, various substituted azetidine derivatives can be formed.
Deprotection Reactions: The major product is the free amine derivative of the azetidine ring.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology:
Peptide Synthesis: The Boc-protected azetidine derivative is used in peptide synthesis to protect amine functionalities during coupling reactions.
Medicine:
Drug Development: The compound serves as a building block for the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
- rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid
- tert-butoxycarbonyl-protected amino acids
Comparison:
- Structural Differences: While rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid contains an azetidine ring, similar compounds may contain different ring structures, such as piperidine or simple amino acids .
- Reactivity: The presence of different ring structures can influence the reactivity and stability of the compounds. Azetidines, being four-membered rings, are generally more strained and reactive compared to six-membered piperidines .
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, particularly in the protection of amine functionalities. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules, peptides, and potential drug candidates.
Properties
CAS No. |
2486086-59-1 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,17,18)/t11-,12-/m1/s1 |
InChI Key |
HXVYFISMZPHYRM-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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